molecular formula C10H14O6S2 B8501332 1-Methylsulfonyloxy-4-(2-methylsulfonyloxyethyl)benzene

1-Methylsulfonyloxy-4-(2-methylsulfonyloxyethyl)benzene

Cat. No. B8501332
M. Wt: 294.3 g/mol
InChI Key: CBLURUVVHKBIPR-UHFFFAOYSA-N
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Patent
US06288096B1

Procedure details

27.3 g (0.27 mmole) triethylamine and a solution of 27.2 g (0.239 g mmole) methane sulfonyl chloride in dichloromethane were added to a solution of 15 g (0.108 mmole) p-hydroxyphenethyl alcohol in dichloromethane at 0° C. The reaction was allowed to reach room temperature, then stirred at room temperature and followed by TLC. The reaction mixture was filtered and the filtrate was washed with water. The solution was dried with sodium sulfate and then evaporated in vacuo to give 28 g (yield 88%) of 4-(methylsulfonyloxy)phenethyl methanesulfonate.
Quantity
27.3 g
Type
reactant
Reaction Step One
Quantity
27.2 g
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
C(N(CC)CC)C.[CH3:8][S:9](Cl)(=[O:11])=[O:10].[OH:13][C:14]1[CH:22]=[CH:21][C:17]([CH2:18][CH2:19][OH:20])=[CH:16][CH:15]=1>ClCCl>[CH3:8][S:9]([O:20][CH2:19][CH2:18][C:17]1[CH:21]=[CH:22][C:14]([O:13][S:9]([CH3:8])(=[O:11])=[O:10])=[CH:15][CH:16]=1)(=[O:11])=[O:10]

Inputs

Step One
Name
Quantity
27.3 g
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
27.2 g
Type
reactant
Smiles
CS(=O)(=O)Cl
Name
Quantity
15 g
Type
reactant
Smiles
OC1=CC=C(CCO)C=C1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to reach room temperature
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
WASH
Type
WASH
Details
the filtrate was washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The solution was dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)OCCC1=CC=C(C=C1)OS(=O)(=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 28 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88080.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.